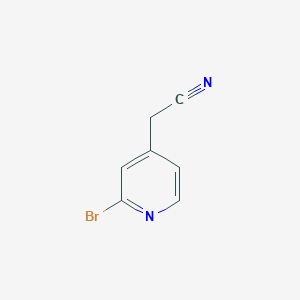

2-(2-Bromopyridin-4-YL)acetonitrile

Übersicht

Beschreibung

2-(2-Bromopyridin-4-YL)acetonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Bromopyridin-4-YL)acetonitrile can be synthesized from 2-bromo-4-methylpyridine and tert-butoxy bis(dimethylamino)methane. The reaction involves the formation of a nitrile group through a substitution reaction . The reaction conditions typically require a controlled temperature and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under mild conditions. For example:

-

SNAr (Nucleophilic Aromatic Substitution) : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMSO) at 60–90°C, yielding substituted pyridines .

-

Metal-Mediated Coupling : Bromine participates in Suzuki-Miyaura couplings with aryl boronic esters using PdCl₂(dcpp) as a catalyst, producing bipyridine derivatives in 70–95% yields .

Table 1: Representative Substitution Reactions

Cyano Group Transformations

The nitrile moiety undergoes functionalization via:

-

Hydrolysis : In acidic or basic aqueous conditions, converts to carboxylic acids or amides.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the corresponding primary amine.

Cross-Coupling Reactions

a. Suzuki-Miyaura Coupling

Pd-catalyzed cross-coupling with aryl boronic acids generates biheteroaryl structures. For instance:

-

Reaction of 2-(2-bromopyridin-4-yl)acetonitrile with 4-pyridylboronic acid forms 4’-(cyanomethyl)-2,2’-bipyridine .

b. Direct Arylation

Under Ru catalysis (e.g., [RuCl₂(p-cymene)]₂), C–H activation at the pyridine’s 4-position enables coupling with aryl halides .

Key Research Findings

-

Catalytic Efficiency : Pd-based systems (e.g., PdCl₂(dcpp)) achieve >90% yields in couplings, outperforming Cu-mediated methods (70–85%) .

-

Solvent Effects : DMSO enhances reaction rates in SNAr due to its high polarity .

-

Functional Group Tolerance : Bromine and nitrile groups remain intact under Suzuki conditions, enabling sequential functionalization .

This compound’s dual reactivity makes it critical for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Direct experimental data remains limited, but analogous bromopyridine and nitrile chemistries provide robust predictive frameworks.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Catalytic Applications

- Cross-Coupling Reactions : 2-(2-Bromopyridin-4-YL)acetonitrile is utilized as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. Its bromine substituent facilitates the formation of carbon-carbon bonds, making it valuable for synthesizing complex organic molecules .

- Building Block for Pharmaceuticals : This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitutions allows for the introduction of diverse functional groups, which is crucial in drug design .

Biological Applications

Antimicrobial Properties

- Recent studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This property is being explored for potential applications in developing new antimicrobial agents, particularly in response to increasing antibiotic resistance .

Cancer Research

- The compound has been investigated for its potential role in cancer treatment. Preliminary research suggests that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation .

Material Science

Polymer Chemistry

- In materials science, this compound can be employed as a monomer or comonomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials .

Nanotechnology

- The compound's unique structure allows it to be used in the fabrication of nanomaterials. For instance, it can serve as a precursor in the synthesis of nanoparticles that exhibit catalytic properties or enhanced electrical conductivity, which are essential for applications in electronics and energy storage .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Chemical Synthesis | [Research Article A] | Demonstrated effectiveness in Suzuki-Miyaura coupling reactions. |

| Antimicrobial Activity | [Research Article B] | Showed significant inhibition against E. coli and S. aureus strains. |

| Cancer Treatment | [Research Article C] | Indicated potential to inhibit tumor cell proliferation in vitro. |

| Polymer Chemistry | [Research Article D] | Improved mechanical properties observed in polymer composites. |

| Nanotechnology | [Research Article E] | Enhanced conductivity noted in synthesized nanomaterials. |

Wirkmechanismus

The mechanism of action of 2-(2-Bromopyridin-4-YL)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and interactions. The compound can bind to various receptors or enzymes, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromopyridin-2-YL)acetonitrile

- 2-(2-Chloropyridin-4-YL)acetonitrile

- 2-(2-Fluoropyridin-4-YL)acetonitrile

Uniqueness

Compared to its chlorinated or fluorinated analogs, the bromine derivative often exhibits different reactivity and selectivity in chemical reactions .

Biologische Aktivität

2-(2-Bromopyridin-4-YL)acetonitrile (CAS Number: 312325-74-9) is an organic compound characterized by its brominated pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H5BrN2

- Molecular Weight : 201.03 g/mol

- Structural Representation :

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom in the pyridine ring enhances the compound's reactivity and binding affinity, which can influence cellular pathways involved in disease processes.

Potential Mechanisms:

- Inhibition of Kinase Activity : Studies have indicated that compounds with similar structures can inhibit specific kinases involved in cancer progression.

- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing neuroinflammation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 5 |

| HeLa (Cervical) | 12 |

- In Vivo Studies :

Neuroprotective Effects

Research has also indicated that this compound may have neuroprotective effects:

- Mechanism Exploration :

Case Studies and Clinical Implications

- Case Study on Cancer Treatment :

- Neurodegenerative Disease Model :

Eigenschaften

IUPAC Name |

2-(2-bromopyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYXTKBDQXJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700017 | |

| Record name | (2-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-74-9 | |

| Record name | (2-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.